1-(2-methoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
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Overview
Description
1-(2-methoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole ring and a methoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the reaction of 2-methoxyphenylamine with a suitable benzodiazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as Yb(OTf)3, in a solvent like acetonitrile . The intermediate product is then purified by recrystallization from optimized solvents to achieve high purity .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-methoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a different core structure.
1-(4-methoxyphenyl)piperazine: Similar structure with a different position of the methoxy group.
1-(2,3-dichlorophenyl)piperazine: Contains a dichlorophenyl group instead of a methoxyphenyl group.
Uniqueness
1-(2-methoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is unique due to its benzodiazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
1864063-92-2 |
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Molecular Formula |
C15H13ClN2O3 |
Molecular Weight |
304.73 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)benzimidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H12N2O3.ClH/c1-20-14-5-3-2-4-13(14)17-9-16-11-8-10(15(18)19)6-7-12(11)17;/h2-9H,1H3,(H,18,19);1H |
InChI Key |
DYFOVYLRMVVNGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)C(=O)O.Cl |
Origin of Product |
United States |
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